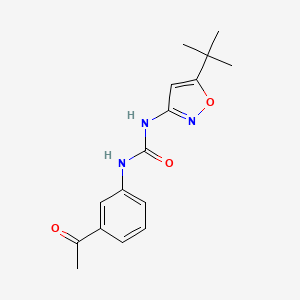
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Isoproturon, which is a herbicide used to control weeds in crops.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the inhibition of photosynthesis in plants by blocking the electron transport chain. In cancer cells, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In plants, it inhibits the synthesis of chlorophyll and other pigments, leading to the death of the plant. In cancer cells, it induces apoptosis and cell cycle arrest by activating various signaling pathways. In viral infections, it inhibits viral replication by blocking the viral polymerase activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea in lab experiments include its high potency, specificity, and low toxicity. However, its limitations include its potential to cause environmental pollution and its limited solubility in water.
Direcciones Futuras
There are several future directions for the research on N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea. One direction is to study its potential applications in the treatment of viral infections, such as COVID-19. Another direction is to explore its potential as a building block for the synthesis of new compounds with improved properties. Additionally, further research can be conducted to understand its potential environmental impact and develop strategies to mitigate it.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new compounds with improved properties and potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea involves the reaction of 3-acetylphenyl isocyanate and 5-tert-butyl-3-isoxazolyl amine in the presence of a suitable solvent. The reaction is carried out under reflux conditions for a specific period, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-N'-(5-tert-butyl-3-isoxazolyl)urea has been extensively studied for its potential applications in various fields such as agriculture, medicine, and chemical industry. In agriculture, this compound is used as a herbicide to control weeds in crops. In medicine, it has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. In the chemical industry, it has been used as a building block for the synthesis of various compounds.
Propiedades
IUPAC Name |
1-(3-acetylphenyl)-3-(5-tert-butyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-10(20)11-6-5-7-12(8-11)17-15(21)18-14-9-13(22-19-14)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZYYXQGBVHXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)
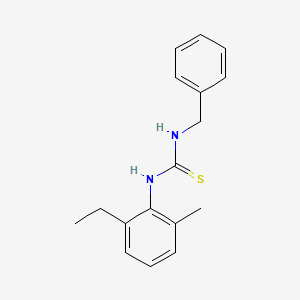
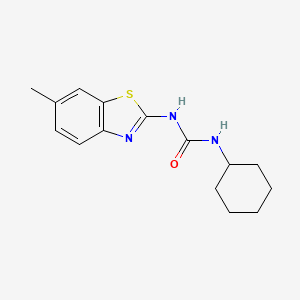

![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)

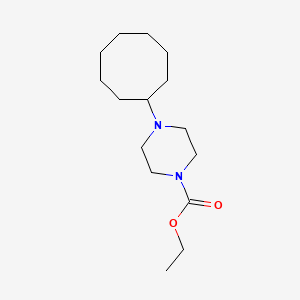
![4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
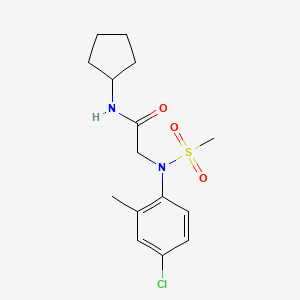
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
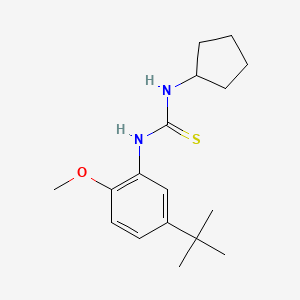

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)